Methyl 1-(bromomethyl)cyclobutane-1-carboxylate

Descripción general

Descripción

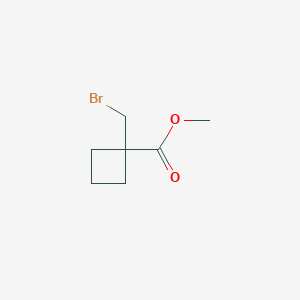

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by a cyclobutane ring substituted with a bromomethyl group and a methyl ester group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 1-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives. One common method involves the following steps:

Cyclobutane Carboxylation: Cyclobutane is first carboxylated to form cyclobutane-1-carboxylic acid.

Esterification: The carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst to form methyl cyclobutane-1-carboxylate.

Bromination: The methyl ester is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The bromomethyl group can be oxidized to form methyl 1-(formyl)cyclobutane-1-carboxylate using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Methyl 1-(azidomethyl)cyclobutane-1-carboxylate, methyl 1-(thiomethyl)cyclobutane-1-carboxylate.

Reduction: Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.

Oxidation: Methyl 1-(formyl)cyclobutane-1-carboxylate.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted with various nucleophiles, facilitating the formation of diverse derivatives.

- Cycloaddition Reactions : It can engage in cycloaddition reactions to form more complex cyclic structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkyl ethers, amines |

| Cycloaddition | Formation of larger cyclic compounds | Dihydrofuran derivatives |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of bioactive compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Compounds derived from this structure have exhibited significant activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| This compound | Escherichia coli | 64 µg/mL | Moderate activity observed |

- Anticancer Properties : Research indicates that halogenated compounds can induce apoptosis in cancer cells through oxidative stress pathways.

Table 3: Cell Viability in Cancer Studies

| Compound | Cell Line Tested | IC50 (μM) | Viability (%) |

|---|---|---|---|

| This compound | H9c2 Cardiomyocytes | Not specified | Not specified |

| Doxorubicin + Derivative Compounds | H9c2 Cardiomyocytes | >40 μM | >80% with co-treatment |

Applications in Material Science

The unique properties of this compound make it valuable in material science. It is used in:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance their mechanical properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Properties : A study demonstrated that derivatives containing the bromomethyl moiety exhibited enhanced antibacterial activity against Helicobacter pylori and other gram-positive bacteria.

- Cytotoxicity Studies : Research involving structurally related compounds revealed that certain derivatives could effectively inhibit cell proliferation in multiple cancer cell lines, suggesting a need for further exploration into structure-activity relationships.

- Mechanistic Insights : Investigations into the compound's action mechanisms have indicated that it may induce oxidative stress leading to apoptosis in cancer cells, a common pathway exploited by many anticancer agents.

Mecanismo De Acción

The mechanism of action of methyl 1-(bromomethyl)cyclobutane-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The cyclobutane ring provides structural rigidity, making it a valuable scaffold in various chemical transformations.

Comparación Con Compuestos Similares

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the presence of chlorine.

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.

Methyl 1-(formyl)cyclobutane-1-carboxylate: Formed by the oxidation of this compound, with a formyl group replacing the bromomethyl group.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate (MBMC) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a bromomethyl group, positions it as a potential precursor for biologically active compounds. This article delves into the biological activity of MBMC, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring and a bromomethyl substituent. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems. The structural formula can be represented as follows:

This compound can undergo various chemical reactions, including substitution and reduction, which are crucial for its biological applications.

The biological activity of MBMC primarily arises from its ability to interact with nucleophiles in biological systems. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in cellular processes, potentially affecting enzyme activities or receptor functions.

Key Mechanisms Include:

- Electrophilic Reactions: The bromomethyl group can react with thiols or amines, modifying protein structures and functions.

- Enzyme Inhibition: Preliminary studies suggest that MBMC may inhibit certain enzymes, though specific targets remain to be fully elucidated.

- Cellular Interaction: Investigations into its interactions with cellular systems could provide insights into its biological effects and mechanisms of action.

Biological Applications

MBMC has been explored for various applications in medicinal chemistry:

- Drug Development: Due to its structural features, MBMC is considered a lead compound in the synthesis of pharmaceuticals. Its derivatives may exhibit enhanced biological activity against specific targets .

- Biochemical Probes: The compound serves as a probe in biochemical assays to study enzyme mechanisms and cellular responses.

- Specialty Chemicals: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Research Findings and Case Studies

Recent studies have highlighted the potential of MBMC in various biological contexts:

- Toxicological Studies: Research indicates that compounds similar to MBMC can exhibit low toxicity while inhibiting tumor growth. For instance, derivatives have been shown to act as selective antagonists for specific receptors involved in tumorigenesis .

- Pharmacological Investigations: In vitro studies have assessed the efficacy of MBMC derivatives against cancer cell lines. These studies suggest that modifications to the cyclobutane structure can enhance potency and selectivity towards cancer targets .

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that variations in the bromomethyl position or the ester group significantly affect the reactivity and biological activity of related compounds. For example, structural comparisons indicate that minor changes can lead to substantial differences in enzyme inhibition profiles.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of MBMC compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | Brominated Cyclobutane | Different position of bromine affects reactivity |

| Methyl 2-bromocyclobutanecarboxylate | Brominated Cyclobutane | Different functional group arrangement |

| Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate | Ethyl Ester | Variation in alkyl group alters physical properties |

Propiedades

IUPAC Name |

methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQYJRCFJGWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41384-63-8 | |

| Record name | methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.